Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate
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Overview
Description
Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a heterocyclic organic compound with the molecular formula C6H35N7O12P4 and a molecular weight of 521.28 g/mol . This compound is known for its complex structure, which includes multiple phosphonate groups, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethane-1,2-diamine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted into the final product through further reactions with phosphorous acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors designed to handle the specific conditions required for the synthesis. This includes maintaining precise temperatures, pressures, and pH levels to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, although this is less common due to the stability of the phosphonate groups.
Substitution: The compound can undergo substitution reactions, particularly involving the replacement of ammonium groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state phosphonates, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate has numerous applications in scientific research, including:
Chemistry: Used as a chelating agent and in the synthesis of other complex compounds.
Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition and metal ion chelation.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of bone diseases.
Mechanism of Action
The mechanism of action of pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions, which can inhibit the activity of certain enzymes and disrupt biological processes. The compound’s multiple phosphonate groups allow it to form stable complexes with metal ions, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another chelating agent with similar metal ion binding properties.
Nitrilotriacetic acid (NTA): A compound with a similar structure and chelating ability.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating properties and used in similar applications.
Uniqueness
Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is unique due to its multiple phosphonate groups, which provide it with a higher binding affinity for metal ions compared to other chelating agents. This makes it particularly effective in applications requiring strong and stable metal ion chelation.
Properties
CAS No. |
93983-11-0 |
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Molecular Formula |
C6H35N7O12P4 |
Molecular Weight |
521.28 g/mol |
IUPAC Name |
pentaazanium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.5H3N/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);5*1H3 |
InChI Key |
RVDIGOIFJAOZKR-UHFFFAOYSA-N |
Canonical SMILES |
[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
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